molecular formula C9H9NO3 B13926676 Methyl 6-formyl-3-pyridineacetate

Methyl 6-formyl-3-pyridineacetate

Cat. No.: B13926676
M. Wt: 179.17 g/mol
InChI Key: YUJUOQRTOXFIQW-UHFFFAOYSA-N
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Description

Methyl 6-formyl-3-pyridineacetate is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring structure. This compound is characterized by the presence of a formyl group at the 6th position and a methyl ester group at the 3rd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-formyl-3-pyridineacetate typically involves the formylation of a pyridine derivative. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group into the pyridine ring . The reaction is carried out under controlled conditions to ensure the selective formylation at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and solvents is carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-formyl-3-pyridineacetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

    Substitution: Various electrophiles, catalysts, and solvents depending on the desired substitution.

Major Products:

    Oxidation: Methyl 6-carboxy-3-pyridineacetate.

    Reduction: Methyl 6-hydroxymethyl-3-pyridineacetate.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 6-formyl-3-pyridineacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 6-formyl-3-pyridineacetate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing its binding to biological targets. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

    Methyl 3-formyl-2-pyridineacetate: Similar structure but with the formyl group at the 3rd position.

    Methyl 6-carboxy-3-pyridineacetate: An oxidized form of Methyl 6-formyl-3-pyridineacetate.

    Methyl 6-hydroxymethyl-3-pyridineacetate: A reduced form of this compound.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

methyl 2-(6-formylpyridin-3-yl)acetate

InChI

InChI=1S/C9H9NO3/c1-13-9(12)4-7-2-3-8(6-11)10-5-7/h2-3,5-6H,4H2,1H3

InChI Key

YUJUOQRTOXFIQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN=C(C=C1)C=O

Origin of Product

United States

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